N-ethyl-2-fluoro-4-nitroaniline
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Overview
Description
N-ethyl-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a fluorine atom is substituted at the 2-position, while a nitro group is at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-fluoro-4-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline, followed by the alkylation of the amino group with ethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium amide or thiols in the presence of a base are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is N-ethyl-2-fluoro-4-phenylenediamine.
Substitution: Depending on the nucleophile, products can include N-ethyl-2-amino-4-nitroaniline or N-ethyl-2-thio-4-nitroaniline.
Scientific Research Applications
N-ethyl-2-fluoro-4-nitroaniline is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity for certain proteins . These interactions can modulate biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-fluoro-2-nitroaniline
- 2-fluoro-4-nitroaniline
- N-ethyl-2-methyl-4-nitrosoaniline
- 2-fluoro-4-methyl-6-nitrophenol
Uniqueness
N-ethyl-2-fluoro-4-nitroaniline is unique due to the specific positioning of the ethyl, fluoro, and nitro groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C8H9FN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 |
InChI Key |
PVYCNUABBWZGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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